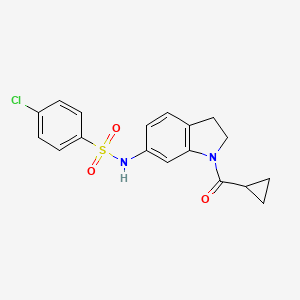

4-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzene-1-sulfonamide

Description

4-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonamide core linked to a 2,3-dihydroindole scaffold modified with a cyclopropanecarbonyl group. This structure combines a rigid aromatic sulfonamide moiety with a partially saturated indole system, likely influencing its physicochemical and biological properties.

Properties

IUPAC Name |

4-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c19-14-4-7-16(8-5-14)25(23,24)20-15-6-3-12-9-10-21(17(12)11-15)18(22)13-1-2-13/h3-8,11,13,20H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLALQEPXIKKLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent chlorination and sulfonation reactions are then performed to introduce the chloro and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

The compound 4-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzene-1-sulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as pharmaceuticals. This article explores its potential applications in various scientific research domains, supported by data tables and case studies where applicable.

Molecular Formula

The molecular formula for this compound is .

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further studies in antibiotic development.

Case Study: Antimicrobial Activity

A study conducted on related sulfonamide derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the indole structure may enhance this activity due to its ability to interact with various biological targets.

Cancer Research

Research indicates that compounds containing indole and sulfonamide functionalities can exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells.

Data Table: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Neuropharmacology

Indole derivatives have shown promise in neuropharmacology, particularly in modulating serotonin receptors. The specific structure of this compound may provide a unique interaction profile with these receptors.

Potential Studies

Future investigations could focus on:

- Serotonin receptor binding assays

- In vivo studies on anxiety and depression models

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic routes for other complex indole-based sulfonamides. This has implications in drug design and development.

Synthetic Route Example

A proposed synthetic route might involve:

- Formation of the indole core via cyclization.

- Introduction of the cyclopropanecarbonyl group through acylation.

- Final sulfonation to yield the target compound.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Modifications

Key Compounds :

- Compound 11 (): 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl)]-5-methylbenzenesulfonamide.

- Compound 13 (): 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide.

| Property | Target Compound | Compound 11 | Compound 13 |

|---|---|---|---|

| Core Structure | 2,3-Dihydroindole | Benzo[1,3]dioxole | Naphthalene |

| Substituent | Cyclopropanecarbonyl | Thioether + Imidazole | Thioether + Imidazole |

| Synthesis | Not reported | PTSA, toluene, 15h | PTSA, p-dioxane, 4h |

| Melting Point | Not available | 177–180°C | Not reported |

Key Differences :

- The naphthalene group in Compound 13 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Quinazoline-Based Sulfonamide Analogs ()

Key Compounds :

- SC-558 and analogs (1a-f): 3-Phenyl-3,4-dihydroquinazolin-2-yl ethenyl benzenesulfonamides.

| Property | Target Compound | SC-558 Analogs |

|---|---|---|

| Core Structure | 2,3-Dihydroindole | 3,4-Dihydroquinazoline |

| Substituent | Cyclopropanecarbonyl | Varied (X = Cl, Br, OCH3, etc.) |

| Electronic Effects | Electron-withdrawing (Cl) | Tunable via X groups |

Key Differences :

- The quinazoline core in SC-558 analogs provides a planar aromatic system, favoring π-π interactions with biological targets, whereas the dihydroindole in the target compound offers partial saturation and conformational flexibility.

Carbazole-Linked Sulfonamides ()

Key Compound :

- 4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide (CAS 701927-69-7).

| Property | Target Compound | Carbazole Derivative |

|---|---|---|

| Core Structure | 2,3-Dihydroindole | Tetrahydrocarbazole |

| Linker | Direct attachment | Methylene bridge |

| Rigidity | Moderate | High (planar carbazole) |

Key Differences :

- The carbazole system’s extended aromaticity may improve binding to hydrophobic pockets in proteins, while the methylene linker increases spatial flexibility compared to the direct sulfonamide-indole linkage in the target compound.

Pesticide Sulfonamides ()

Key Compound :

- Flusulfamide : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide.

| Property | Target Compound | Flusulfamide |

|---|---|---|

| Application | Potential pharmaceuticals | Pesticide |

| Substituents | Cyclopropanecarbonyl | CF3, NO2 |

| Bioactivity | Not reported | Fungicidal activity |

Key Differences :

- Bulky electron-withdrawing groups (e.g., CF3, NO2) in flusulfamide enhance environmental stability, making it suitable for agricultural use, whereas the target compound’s cyclopropanecarbonyl group may prioritize metabolic compatibility for therapeutic use.

Piperazine-Modified Sulfonamides ()

Key Compound :

- 4-Chloro-N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylene-1-yl]benzenesulfonamide dihydrochloride .

| Property | Target Compound | Piperazine Derivative |

|---|---|---|

| Solubility | Likely neutral | Dihydrochloride salt |

| Basic Group | None | Piperazine (basic) |

Key Differences :

- The piperazine group and dihydrochloride salt in the Enamine compound improve water solubility, a critical factor for drug formulation, whereas the target compound’s neutral structure may require prodrug strategies for bioavailability.

Biological Activity

4-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular effects and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonamide group : Known for its biological activity, particularly in medicinal chemistry.

- Cyclopropanecarbonyl group : May influence the compound's interaction with biological targets.

- Indole moiety : This structure is often associated with various pharmacological activities.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of sulfonamide derivatives. A notable research study evaluated the impact of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that specific sulfonamide derivatives could significantly alter these parameters, suggesting potential therapeutic applications in managing cardiovascular conditions .

Key Findings from Case Studies:

- Perfusion Pressure Changes : The study demonstrated that certain derivatives reduced perfusion pressure more effectively than others, indicating their potential as cardiovascular agents.

- Coronary Resistance : Compounds like 4-(2-aminoethyl)benzene sulfonamide showed a marked decrease in coronary resistance, suggesting a mechanism involving calcium channel inhibition .

Enzyme Inhibition

The compound also exhibits inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, including respiration and acid-base balance.

Inhibition Studies:

A study investigated the inhibitory effects of synthesized sulfonamides on human carbonic anhydrases I, II, IX, and XII. The results indicated that some derivatives exhibited strong inhibition with Ki values ranging from 49 nM to >10,000 nM . This suggests that modifications to the sulfonamide structure can enhance enzyme binding affinity.

Table 1: Summary of Biological Activity Studies

| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance | Ki (nM) for hCA Inhibition |

|---|---|---|---|

| 4-(2-aminoethyl)benzene sulfonamide | Decreased | Decreased | Not specified |

| 2-hydrazinocarbonyl-benzenesulfonamide | Moderate effect | No significant change | Not specified |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound were not provided in the studies.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. These models suggest variations in permeability across different biological membranes, which could impact the compound's efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzene-1-sulfonamide?

- Methodology : A common approach involves reacting a sulfonyl chloride derivative with an amine-containing precursor. For example, 4-chlorobenzenesulfonyl chloride can be condensed with 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine under reflux in a polar aprotic solvent (e.g., chloroform or DMF) with a base (e.g., pyridine) to neutralize HCl byproducts. Purification typically involves recrystallization from ethanol or chromatography .

- Critical Parameters : Temperature control during sulfonation (0–5°C initially) minimizes side reactions, and stoichiometric ratios of reactants ensure high yields .

Q. How can the structural conformation of this compound be validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, sulfonamide analogs show torsion angles (C–SO₂–NH–C) ranging from -66.8° to 70.3°, influenced by steric and electronic effects of substituents .

- Supplementary Methods : Infrared spectroscopy (IR) confirms sulfonamide N–H stretching (~3250 cm⁻¹) and S=O vibrations (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do substituents on the indole and benzene rings affect conformational stability and intermolecular interactions?

- Structural Insights :

| Substituent Position | Torsion Angle (°) | Intermolecular Interaction | Source |

|---|---|---|---|

| Ortho-methyl (analog) | -66.8 to 70.3 | N–H⋯O hydrogen bonding | |

| Cyclopropanecarbonyl | Pending data | Predicted C=O⋯H–N interactions | – |

- Analysis : The cyclopropanecarbonyl group introduces steric constraints, potentially altering the dihedral angle between the indole and sulfonamide moieties. Computational modeling (DFT) can predict deviations from analogs lacking this group .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Conflicting antimicrobial results may arise from assay conditions (e.g., pH, solvent). A systematic approach includes:

Standardized Protocols : Use consistent MIC (minimum inhibitory concentration) assays in neutral buffer.

Purity Verification : Characterize batches via HPLC (>95% purity) to exclude impurities affecting activity .

SAR Comparison : Compare with analogs like 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide, where alkyne groups enhance hydrophobicity and membrane penetration .

Q. How can computational methods predict binding affinity to biological targets (e.g., kinases)?

- Workflow :

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets.

MD Simulations : Run 100-ns trajectories to assess stability of sulfonamide–kinase hydrogen bonds.

Pharmacophore Mapping : Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors, cyclopropane for lipophilic interactions) .

Methodological Challenges

Q. What analytical techniques differentiate polymorphs of this compound?

- Approach :

- SCXRD : Resolves crystal packing differences (e.g., tilt angles between aromatic rings: 39.7°–44.1° in sulfonamide analogs) .

- DSC/TGA : Detects melting point variations and thermal stability.

- Solid-State NMR : Probes hydrogen-bonding networks via ¹⁵N chemical shifts .

Q. How does the cyclopropanecarbonyl group influence metabolic stability in pharmacokinetic studies?

- Experimental Design :

In Vitro Assays : Incubate with liver microsomes; monitor degradation via LC-MS.

Comparative Analysis : Contrast with non-cyclopropane analogs to isolate steric/electronic effects on cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.